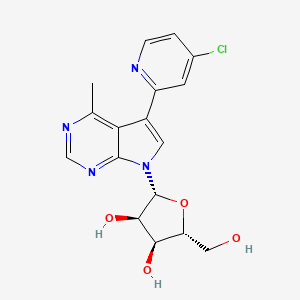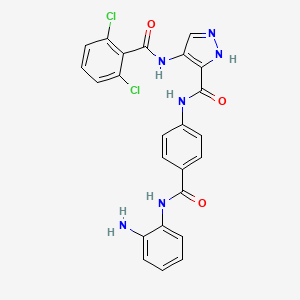
DL-m-Tyrosine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-m-Tyrosine-d3 is a deuterium-labeled derivative of DL-m-Tyrosine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DL-m-Tyrosine-d3 typically involves the incorporation of deuterium into DL-m-Tyrosine. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms in DL-m-Tyrosine are replaced with deuterium atoms. The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and high-yield incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: DL-m-Tyrosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Applications De Recherche Scientifique
DL-m-Tyrosine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of tyrosine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of DL-m-Tyrosine-d3 involves its incorporation into biological systems where it mimics the behavior of natural tyrosine. It interacts with enzymes and receptors involved in tyrosine metabolism, allowing researchers to study these processes in detail. The deuterium atoms in this compound provide a distinct signal in mass spectrometry, facilitating the tracking and quantitation of the compound in various biological pathways .
Comparaison Avec Des Composés Similaires
DL-m-Tyrosine: The non-deuterated form of DL-m-Tyrosine-d3.
L-Tyrosine: The naturally occurring isomer of tyrosine.
D-Tyrosine: The enantiomer of L-Tyrosine.
Comparison:
This compound vs. DL-m-Tyrosine: The primary difference is the presence of deuterium in this compound, which alters its pharmacokinetic and metabolic profiles.
This compound vs. L-Tyrosine: this compound is a racemic mixture, while L-Tyrosine is a single isomer. The presence of deuterium in this compound provides unique advantages in research applications.
This compound vs. D-Tyrosine: Similar to the comparison with L-Tyrosine, the key difference lies in the isomeric form and the presence of deuterium.
This compound stands out due to its unique isotopic labeling, making it a valuable tool in scientific research for studying metabolic pathways and drug development processes.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
2-amino-3-(2,4,6-trideuterio-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D |
Clé InChI |
JZKXXXDKRQWDET-NRUYWUNFSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1CC(C(=O)O)N)[2H])O)[2H] |
SMILES canonique |
C1=CC(=CC(=C1)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















